molecular formula C14H18N2OS B2991803 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide CAS No. 895425-18-0

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

Cat. No. B2991803
CAS RN: 895425-18-0
M. Wt: 262.37
InChI Key: WPHZMVRGNYEGGV-PFONDFGASA-N
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Description

Benzo[d]thiazol-2(3H)-ylidene compounds are a class of organic compounds containing a benzene ring fused to a thiazole ring . They are known for their potential biological activities .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring fused to a thiazole ring . The exact structure would depend on the specific substituents attached to the rings.


Chemical Reactions Analysis

Again, while specific reactions involving “(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide” are not available, similar compounds have been involved in 1,3-dipolar cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, 3-Methylbenzo[d]thiazole-2(3H)-thione has a molecular weight of 181.28 .

Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including those similar to the compound of interest, have been synthesized and evaluated for their anticancer properties. For instance, novel thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy. These compounds exhibited cytotoxicity against human liver carcinoma cell lines, indicating their potential as anticancer agents (Sayed et al., 2019). Similarly, new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and tested for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising activities for several compounds (Gomha et al., 2016).

Antibacterial and Antifungal Applications

Compounds within the thiazole family have also been explored for their antibacterial and antifungal activities. A study on novel analogs of pyrazole-1-carboxamide derivatives, sharing a structural motif with the compound , demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Catalytic Applications

Thiazole and related derivatives have found applications in catalysis. For instance, palladium complexes with benzimidazolin-2-ylidene ligands, closely related to thiazolylidene structures, have been synthesized and tested as catalysts in Heck-type coupling reactions, showcasing the versatility of these compounds in facilitating chemical transformations (Hahn et al., 2005).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological target. Some benzo[d]thiazol-2(3H)-ylidene compounds have shown antimycobacterial activity .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure. Some compounds in this class may have hazard statements such as H315-H319-H335 .

Future Directions

The future directions in the study of these compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-4-6-13(17)15-14-16(3)11-8-7-10(5-2)9-12(11)18-14/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHZMVRGNYEGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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